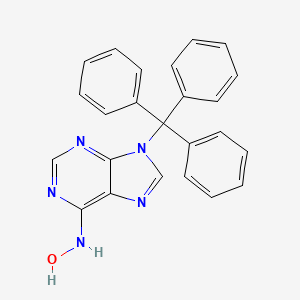

N-(9-Trityl-9H-purin-6-yl)hydroxylamine

Description

Structure

3D Structure

Properties

CAS No. |

152433-83-5 |

|---|---|

Molecular Formula |

C24H19N5O |

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-(9-tritylpurin-6-yl)hydroxylamine |

InChI |

InChI=1S/C24H19N5O/c30-28-22-21-23(26-16-25-22)29(17-27-21)24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17,30H,(H,25,26,28) |

InChI Key |

DRJSWASWCOQLDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(N=CN=C54)NO |

Origin of Product |

United States |

Synthetic Methodologies for N 9 Trityl 9h Purin 6 Yl Hydroxylamine

Retrosynthetic Analysis and Key Disconnections of the Compound

A retrosynthetic analysis of N-(9-Trityl-9H-purin-6-yl)hydroxylamine reveals two primary disconnections. The first key disconnection is the bond between the nitrogen of the hydroxylamine (B1172632) group and the C6 position of the purine (B94841) ring. This suggests a synthetic route involving the reaction of a C6-substituted purine with hydroxylamine. The second critical disconnection is at the N9 position, involving the removal of the bulky trityl protecting group. This points to the use of a protected purine derivative to ensure regioselectivity during the synthesis.

Therefore, the logical synthetic precursors are a 6-halopurine or a similar derivative with a good leaving group at the C6 position, and a protected purine core, specifically with a trityl group at the N9 position. The synthesis would then proceed by first introducing the trityl group onto the purine base, followed by nucleophilic substitution at the C6 position with hydroxylamine.

Strategies for Purine Core Functionalization

The functionalization of the purine core is a cornerstone of synthesizing a wide array of biologically significant molecules. chemrxiv.org The strategies for preparing this compound are prime examples of this targeted chemical modification.

The regioselective protection of the N9 position of the purine ring is a critical step to prevent unwanted side reactions during the subsequent functionalization at the C6 position. The trityl (triphenylmethyl) group is a commonly employed protecting group for this purpose due to its steric bulk, which preferentially directs its attachment to the less hindered N9 position over the N7 position.

The installation of the trityl group is typically achieved by reacting the purine base, such as 6-chloropurine (B14466), with trityl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). The base serves to neutralize the hydrochloric acid generated during the reaction. The choice of solvent is also crucial, with anhydrous pyridine or dimethylformamide (DMF) being common options. While effective, one of the challenges during the installation and subsequent removal of the trityl group is the potential for depurination, which involves the cleavage of the glycosidic bond in nucleosides or the N9-substituent in purine derivatives under acidic conditions. phenomenex.com Careful control of reaction conditions is therefore essential to maximize the yield of the desired N9-trityl protected purine.

With the N9 position securely protected, the next step involves the introduction of the hydroxylamine group at the C6 position of the purine ring. The most common strategy for this transformation is the nucleophilic aromatic substitution of a suitable leaving group at the C6 position. nih.gov Typically, a 6-chloropurine derivative is used as the starting material.

The reaction involves treating N-(9-Trityl-9H-purin-6-yl)chloride with hydroxylamine hydrochloride in the presence of a base. The base, often a tertiary amine like triethylamine, is necessary to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or isopropanol, and may require heating to proceed at a reasonable rate. The synthesis of various hydroxylamine derivatives of purines and pyrimidines has been a subject of interest due to their potential biological activities. acs.orgacs.org

Specific Synthetic Routes to this compound

A standard and effective synthetic route to this compound commences with the commercially available 6-chloropurine. The first step is the protection of the N9 position.

Step 1: Synthesis of 6-Chloro-9-trityl-9H-purine 6-Chloropurine is reacted with trityl chloride in anhydrous pyridine. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The pyridine acts as both the solvent and the base. After the reaction, the solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to yield 6-chloro-9-trityl-9H-purine.

Step 2: Synthesis of this compound The purified 6-chloro-9-trityl-9H-purine is then dissolved in a suitable solvent, such as ethanol. To this solution is added hydroxylamine hydrochloride and a base, for instance, triethylamine. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product may precipitate out of solution or can be isolated by evaporation of the solvent followed by purification, usually through recrystallization or column chromatography, to afford the final product, this compound.

Alternative synthetic routes might explore different leaving groups at the C6 position or different protecting groups at the N9 position, but the fundamental strategy of protection followed by nucleophilic substitution remains the most prevalent.

Related Synthetic Approaches for Purine-Hydroxylamine Analogues

The synthesis of purine-hydroxylamine analogues is an active area of research, driven by the quest for new therapeutic agents. nih.govnih.gov These synthetic efforts often build upon established methodologies while introducing novel variations.

While the direct nucleophilic substitution with hydroxylamine is common for purine C6-functionalization, other general methods for forming hydroxylamine derivatives are known in organic synthesis. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org For instance, the synthesis of N-hydroxyimides from cyclic anhydrides and hydroxylamine hydrochloride has been reported, often facilitated by microwave irradiation. researchgate.netresearchgate.net These N-hydroxyimides can, in some cases, serve as precursors or synthons for more complex hydroxylamine-containing molecules. Although not directly applied in the most common routes to this compound, these alternative methods for creating C-N(OH) bonds highlight the broader toolkit available to synthetic chemists for constructing hydroxylamine-containing heterocycles. The development of novel synthetic routes to purine analogues remains a significant focus in medicinal chemistry. chemrxiv.orgnih.gov

Nucleophilic Substitution Reactions on Halogenated Purine Precursors

The most direct and widely employed method for the synthesis of 6-substituted purine derivatives, including this compound, is the nucleophilic aromatic substitution (SNAr) reaction. This strategy utilizes a halogenated purine, typically 6-chloropurine, as the electrophilic substrate. The chlorine atom at the C6 position of the purine ring is highly susceptible to displacement by a variety of nucleophiles due to the electron-withdrawing nature of the heterocyclic ring system.

The synthesis commences with the protection of the N9 position of 6-chloropurine with a trityl (triphenylmethyl) group. This is crucial for preventing side reactions at this position and enhancing the solubility of the purine derivative in organic solvents. The resulting intermediate, 6-chloro-9-trityl-9H-purine, serves as the key precursor for the subsequent substitution reaction.

The core step of the synthesis involves the reaction of 6-chloro-9-trityl-9H-purine with hydroxylamine (NH₂OH) or one of its salts, such as hydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the substitution and to generate the free hydroxylamine nucleophile. Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The choice of solvent is critical and often involves polar aprotic solvents like dimethylformamide (DMF) or alcohols such as n-butanol to ensure the solubility of the reactants. researchgate.netwipo.int The reaction proceeds smoothly, yielding the desired this compound. Several studies on related 6-substituted purines have demonstrated that this nucleophilic substitution at the C6 position is a robust and high-yielding method. nih.govnih.gov

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Electrophile | 6-Chloro-9-trityl-9H-purine | Starting material with an activated C6 position. | nih.gov |

| Nucleophile | Hydroxylamine (or its salt) | Introduces the hydroxylamino group at C6. | nih.gov |

| Base | Triethylamine (TEA), DIPEA, Na₂CO₃ | Neutralizes HCl by-product and deprotonates the nucleophile. | nih.govnih.gov |

| Solvent | n-BuOH, DMF, Ethanol | Provides a medium for the reaction and dissolves reactants. | researchgate.netnih.gov |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction. | nih.gov |

Synthesis of Hydroxamic Acids via Activated Carboxylic Acids and Hydroxylamine (e.g., utilizing N,N'-Carbonyldiimidazole)

While not a direct route to this compound, the synthesis of the isomeric purine-6-hydroxamic acid represents a related application of purine chemistry. This pathway involves the formation of a hydroxamic acid functional group (-CONHOH) from a carboxylic acid precursor. The starting material for this synthesis would be 9-trityl-9H-purine-6-carboxylic acid.

The synthesis begins with the activation of the carboxylic acid group. This is a necessary step to convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating the subsequent nucleophilic attack by hydroxylamine. A variety of coupling agents can be used for this activation, with N,N'-Carbonyldiimidazole (CDI) being a particularly effective choice. When 9-trityl-9H-purine-6-carboxylic acid is treated with CDI, a highly reactive acyl-imidazole intermediate is formed.

This activated intermediate is not typically isolated but is reacted in situ with hydroxylamine. The amino group of hydroxylamine attacks the carbonyl carbon of the acyl-imidazole, displacing the imidazole (B134444) group and forming the desired N-hydroxy-9-trityl-9H-purine-6-carboxamide, a purine hydroxamic acid. This method is valued for its mild reaction conditions and the high purity of the resulting products, as the byproducts (imidazole and CO₂) are easily removed.

It is critical to distinguish this product, a hydroxamic acid, from the target compound, this compound, which is a hydroxylamino-substituted purine.

Stereochemical Considerations in Purine-Related Synthesis

The target compound, this compound, is achiral. The purine ring is planar, and the trityl group, while bulky, does not introduce a chiral center. However, stereochemistry becomes a significant consideration in the synthesis of more complex purine derivatives, and the principles are relevant to the broader context of purine chemistry.

One major stereochemical consideration in purine synthesis is the control of regioselectivity during the introduction of substituents, particularly at the nitrogen atoms of the purine core. For instance, the alkylation or glycosylation of a 6-substituted purine can potentially occur at the N7 or N9 positions. The use of a bulky protecting group like trityl at N9 effectively blocks this position, directing incoming electrophiles to other sites, although its primary role is often protection during C6 substitution. The reaction conditions, such as whether they are kinetically or thermodynamically controlled, can significantly influence the ratio of N7 to N9 substituted products in unprotected purines. nih.gov

Furthermore, if a chiral moiety is introduced into the molecule, the purine ring can influence its stereochemical integrity. Studies on the synthesis of N-(purin-6-yl)dipeptides have shown that the coupling of N-(purin-6-yl)-(S)-amino acids can lead to racemization at the chiral α-carbon. nih.govneicon.ru This suggests that the purine system can facilitate the formation of a chirally labile intermediate, a critical consideration when designing syntheses for chiral purine derivatives. nih.govneicon.ru Although the target compound is achiral, this highlights the need for careful evaluation of reaction conditions to avoid epimerization if chiral centers were present in the starting materials or introduced during the synthesis.

Prebiotic synthesis studies have also highlighted the stereoselective formation of the β-anomer of purine nucleotides, demonstrating an inherent stereochemical preference in the coupling of purine bases with phosphorylated carbohydrates. nih.gov

Optimization of Reaction Conditions and Isolation Techniques

Optimizing the synthesis of this compound primarily focuses on maximizing the yield and purity from the nucleophilic substitution reaction. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Solvent: The solvent must be able to dissolve both the polar hydroxylamine salt and the less polar tritylated purine. Alcohols like n-butanol or polar aprotic solvents like DMF are generally effective. researchgate.netnih.gov

Base: A non-nucleophilic organic base such as TEA or DIPEA is often preferred to inorganic bases to ensure a homogeneous reaction mixture and simplify workup. The amount of base should be sufficient to neutralize the acid byproduct and free the nucleophile.

Temperature: The reaction rate is temperature-dependent. While some substitutions on 6-chloropurines can proceed at room temperature, heating under reflux is often employed to reduce reaction times and drive the reaction to completion. nih.gov Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. nih.gov

Isolation and purification of the final product require techniques that accommodate the properties of the tritylated purine. Due to the non-polar nature of the trityl group, the product exhibits good solubility in common organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297). teledynelabs.com

The primary method for purification is silica (B1680970) gel flash chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is effective for separating the product from unreacted starting material and any byproducts. teledynelabs.com

Care must be taken during the workup and purification to avoid conditions that could cleave the trityl group or degrade the purine ring. The trityl group is labile to acid, so exposure to strong acids must be avoided. phenomenex.com Similarly, the purine ring itself can be susceptible to ring-opening under harsh basic conditions. wur.nl Therefore, maintaining a near-neutral pH during aqueous workup and using appropriate chromatographic techniques are crucial for obtaining the pure compound.

| Process | Factor | Considerations | Reference |

|---|---|---|---|

| Optimization | Reaction Monitoring | TLC or LC-MS to track progress and identify byproduct formation. | nih.gov |

| Stoichiometry | A slight excess of the nucleophile (hydroxylamine) may be used to ensure complete conversion of the starting material. | nih.gov | |

| Reaction Time | Optimized to maximize product formation while minimizing degradation. | researchgate.net | |

| Isolation | Workup | Aqueous wash to remove salts and water-soluble impurities. Maintain near-neutral pH to protect the trityl group. | phenomenex.com |

| Purification | Silica gel flash chromatography is the standard method. | teledynelabs.com | |

| Solvent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are commonly used for purine derivatives. | teledynelabs.com |

Chemical Reactivity and Transformation of N 9 Trityl 9h Purin 6 Yl Hydroxylamine

Reactivity Profile of the Hydroxylamine (B1172632) Functionality

The hydroxylamine group (-NHOH) is a versatile functional group that exhibits both nucleophilic and electrophilic characteristics, allowing for a diverse range of chemical transformations.

Nucleophilic Reactions at the Nitrogen and Oxygen Centers

The hydroxylamine moiety in N-(9-Trityl-9H-purin-6-yl)hydroxylamine possesses two nucleophilic centers: the nitrogen and the oxygen atoms. The nitrogen atom, being more nucleophilic, can participate in various reactions. For instance, it can react with electrophiles such as alkyl halides or acylating agents. The oxygen atom can also act as a nucleophile, although it is generally less reactive than the nitrogen. The relative reactivity of the nitrogen and oxygen atoms can be influenced by the reaction conditions and the nature of the electrophile.

Recent research has highlighted the utility of N-functionalized hydroxylamine reagents as precursors for in-situ imine formation, which then undergo nucleophilic addition. nih.gov This strategy has been successfully employed for C-C and C-X bond formation, demonstrating the potential of hydroxylamine derivatives in constructing new chemical bonds. nih.gov

Condensation Reactions for Oxime Formation and Related Derivatizations

A hallmark reaction of hydroxylamines is their condensation with aldehydes and ketones to form oximes. This reaction is a cornerstone of organic synthesis and is characterized by the formation of a C=N double bond. The reaction of this compound with an aldehyde or ketone would yield the corresponding O-substituted oxime. The stereoselectivity of oxime formation can be influenced by factors such as the steric bulk of the hydroxylamine substituent and the electronic nature of the reactants. nih.gov For example, using electron-deficient hydroxylamines can lead to high E-diastereoselectivity in the resulting oxime. nih.gov

Various catalytic systems have been developed to facilitate oxime synthesis under mild and efficient conditions. organic-chemistry.orgresearchgate.net These methods often offer advantages such as high yields, broad substrate scope, and environmentally benign reaction conditions. organic-chemistry.orgresearchgate.net

Oxidative and Reductive Transformations of the Hydroxylamine Moiety

The hydroxylamine functionality can undergo both oxidation and reduction. Oxidation of this compound could potentially lead to the corresponding nitroso or nitro compound, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of some amines to oximes has been achieved using reagents like m-CPBA. organic-chemistry.org

Conversely, reduction of the hydroxylamine group would yield the corresponding amine, 6-amino-9-trityl-9H-purine. This transformation can be achieved using various reducing agents. Overexposure to certain reagents, such as a combination of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) during deprotection steps, can lead to the unintended reduction of the N-O bond in related hydroxylamine compounds. nih.gov The controlled reduction of the hydroxylamine is a critical consideration in synthetic pathways involving this functional group.

Chemistry of the N9-Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly used for amines, alcohols, and thiols. Its primary role in this compound is to protect the N9 position of the purine (B94841) ring, directing reactions to other sites of the molecule.

Mechanisms of Acid-Catalyzed Trityl Deprotection

The most common method for removing the trityl group is through acid-catalyzed hydrolysis. The mechanism involves the protonation of the nitrogen atom attached to the trityl group, followed by the departure of the stable trityl cation. total-synthesis.com This high stability is a key driving force for the reaction.

Commonly used acids for this deprotection include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid. total-synthesis.comcommonorganicchemistry.com The choice of acid and reaction conditions can be tailored to the specific substrate to avoid unwanted side reactions. For instance, in some cases, longer deprotection times or the use of modified trityl groups may be necessary to achieve complete cleavage. nih.gov The use of scavengers, such as triethylsilane or 2-methyl-2-butene, is often employed to trap the reactive trityl cation and prevent it from reacting with other nucleophilic sites in the molecule. nih.govtotal-synthesis.com Lewis acids like BF3·OEt2 can also facilitate trityl deprotection through a similar mechanism involving coordination to the heteroatom. total-synthesis.com

Table 1: Conditions for Acid-Catalyzed Trityl Deprotection

| Acid Reagent | Typical Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Treatment with TFA in a suitable solvent like DCM. | commonorganicchemistry.com |

| Formic Acid | Cold formic acid (97+%) for a short duration. | total-synthesis.com |

| Hydrochloric Acid (HCl) | Dilute HCl solutions. | nih.gov |

Reductive and Other Non-Acidic Deprotection Strategies

While acid-catalyzed cleavage is prevalent, non-acidic methods for trityl group removal have been developed, which are particularly useful for substrates sensitive to acidic conditions. researchgate.net

Reductive deprotection offers a mild alternative. One such method involves the use of lithium powder with a catalytic amount of naphthalene (B1677914) in THF. researchgate.netorganic-chemistry.org This approach has been successfully applied to the deprotection of N-tritylamines, affording the corresponding free amines in good yields. organic-chemistry.org Another reductive strategy employs a combination of a metal acid catalyst, such as HgX2, and sodium borohydride. nih.govresearchgate.net This method has been shown to be effective for the deprotection of trityl amines, ethers, and thioethers at room temperature. nih.govresearchgate.net

Hydrogenation is another non-acidic deprotection technique. However, its applicability depends on the absence of other reducible functional groups within the molecule. researchgate.net

Table 2: Non-Acidic Trityl Deprotection Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Reductive Deprotection | Li powder, catalytic naphthalene in THF | Mild, non-acidic conditions. | researchgate.netorganic-chemistry.org |

| Reductive Demercuration | HgX2, NaBH4 | Room temperature deprotection. | nih.govresearchgate.net |

Principles of Selective Deprotection in Multi-functionalized Systems

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for primary alcohols, amines, and thiols due to its steric bulk and, most notably, its lability under acidic conditions. total-synthesis.com In a multi-functionalized molecule like this compound, which contains multiple nitrogen atoms and a hydroxylamine group, the principles of selective deprotection are paramount.

The deprotection of a trityl group is typically achieved using Brønsted or Lewis acids. The generally accepted mechanism for acid-catalyzed deprotection proceeds via a SN1 pathway. The reaction is initiated by protonation of the heteroatom (in this case, the N9 of the purine ring), followed by cleavage of the nitrogen-carbon bond to release the highly stabilized trityl cation and the deprotected purine. total-synthesis.com The stability of the triphenylmethyl cation is a key driving force for this reaction.

Table 1: Conditions for Trityl Group Deprotection

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Trifluoroacetic acid (TFA) | Dilute solutions (e.g., 2-5%) in an organic solvent | Commonly used for complete and rapid deprotection. total-synthesis.comphenomenex.com |

| Formic acid (97+%) | Cold, short reaction time | A milder alternative to TFA. total-synthesis.com |

| Acetic acid | - | Can allow for selective deprotection in the presence of more acid-stable groups like TBS ethers. total-synthesis.com |

| HCl in Toluene (with PTC) | Ambient temperature | Phase-transfer catalysis can enhance the acidity of HCl in a non-polar solvent. phasetransfercatalysis.com |

| Lithium powder & Naphthalene | - | A reductive method for detritylation of N-tritylamines. organic-chemistry.org |

This table is illustrative and compiles general methods for trityl deprotection; specific conditions for this compound would require experimental optimization.

Selectivity in deprotection is a significant consideration. For instance, in molecules containing both N-trityl and S-trityl groups, treatment with Brønsted acids can selectively cleave the N-trityl and O-trityl bonds while leaving the S-trityl group intact. nih.gov Conversely, methods employing mercury salts followed by reduction can selectively remove the S-trityl group. nih.gov While the hydroxylamine group in the title compound is N-linked, the principle of differential lability based on the heteroatom and reaction conditions is a key concept.

A critical consideration during the acid-mediated deprotection of N-trityl purines is the risk of depurination, which is the acid-catalyzed hydrolysis of the N-glycosidic bond in nucleosides. phenomenex.com For N9-substituted purines like the title compound, acidic conditions can lead to the cleavage of the bond between the purine base and the substituent (in this case, the trityl group), but also potentially promote undesired cleavage or modification of the purine ring itself, especially at the glycosidic bond in nucleoside analogues. phenomenex.comnih.gov The rate of depurination is known to be higher for purines than for pyrimidines. phenomenex.com Therefore, achieving selective deprotection of the trityl group requires carefully controlled conditions to avoid degradation of the purine core.

Reactivity of the Purine Heterocycle

The purine ring system is an electron-deficient heterocycle, which dictates its reactivity towards both electrophiles and nucleophiles. The presence of the trityl group at N9 and the hydroxylamine at C6 significantly modulates this inherent reactivity.

Electrophilic and Nucleophilic Aromatic Substitution on the Purine Core

The purine skeleton, resulting from the fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, has a complex reactivity profile. nih.gov The nitrogen atoms act as basic centers and are generally the primary sites of electrophilic attack (e.g., protonation and alkylation). phasetransfercatalysis.com In this compound, the N9 position is blocked by the bulky trityl group. This directs electrophilic attack to other nitrogen atoms in the ring, primarily N1, N3, and N7. The regioselectivity of such reactions is influenced by both electronic and steric factors. For many 6-substituted purines, the N7 and N9 positions are the most common sites for alkylation. nih.govacs.org The trityl group at N9 makes N7 a likely position for further electrophilic substitution, although the steric hindrance from the trityl group could influence this.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient purines, especially when a good leaving group is present at the C2, C6, or C8 positions. The C6 position of the title compound, bearing a hydroxylamine group, is an activated site. While hydroxylamine itself is not a typical leaving group, its chemistry can be complex. The primary sites for nucleophilic attack on the unsubstituted purine ring are C6, C2, and C8. wur.nl The presence of the electron-donating hydroxylamine group at C6 would likely deactivate this position towards further nucleophilic attack compared to a purine with a halogen at C6.

Specific Reactions Involving the Purine C6 Position (e.g., Zincke reaction principles)

The C6 position of the purine ring is particularly susceptible to nucleophilic substitution, a reaction that is fundamental to the synthesis of a vast array of biologically active purine derivatives. nih.gov The most common precursor for these syntheses is 6-chloropurine (B14466), where the chlorine atom serves as an excellent leaving group for reactions with various nucleophiles, including amines, thiols, and alkoxides. rsc.orgwipo.int

While this compound does not possess a halogen at C6, the hydroxylamine group can undergo its own unique transformations. For instance, 6-N-hydroxylaminopurine (HAP) is known to be reduced enzymatically to adenine (B156593). nih.gov This suggests that the C6-N bond can be subject to cleavage and modification under specific conditions.

The Zincke reaction, in its classic form, describes the transformation of a pyridine (B92270) into a pyridinium (B92312) salt by reaction with 2,4-dinitrochlorobenzene and a primary amine, involving the opening of the pyridine ring. wur.nl A key step in the Zincke reaction is the nucleophilic attack on the activated pyridinium ring. While a direct Zincke reaction on a purine is not standard, the underlying principle of nucleophilic addition to an electron-deficient heterocyclic ring is relevant. The purine ring, especially when protonated or quaternized, becomes highly activated towards nucleophilic attack. It is conceivable that under certain conditions, the hydroxylamine group could be displaced by a strong nucleophile, or that the purine ring itself could undergo ring-opening, analogous to a Zincke-type process, particularly if the ring is activated by an electrophile.

Stability and Transformation of the Purine Ring System

The purine ring is a stable aromatic system, but it is susceptible to degradation under certain conditions. nih.gov As mentioned, strong acidic conditions can lead to depurination in nucleosides by cleaving the glycosidic bond. nih.gov In the case of this compound, harsh acidic conditions used for detritylation could potentially lead to the cleavage of the purine N9-C(trityl) bond, and in more extreme cases, hydrolysis and opening of the purine ring itself. rsc.org

The purine ring can also be opened under strongly basic conditions. For example, treatment of certain substituted purines with strong bases can lead to the opening of the imidazole ring. wur.nl The stability of the title compound would need to be evaluated under the specific reaction conditions being employed.

The hydroxylamine substituent at C6 also introduces specific transformation pathways. N-hydroxylaminopurines are known to be mutagenic compounds, in part due to their metabolic activation and potential to act as base analogs. nih.gov They can be enzymatically reduced to the corresponding amine (adenine in the case of HAP). nih.gov Chemically, the hydroxylamine moiety can be a target for both oxidation and reduction reactions, leading to a variety of other 6-substituted purine derivatives.

Mechanistic Investigations and Reaction Kinetics

Detailed mechanistic and kinetic studies specifically on this compound are not widely available in the public domain. However, the reaction mechanisms can be inferred from studies on related compounds.

The kinetics of acid-catalyzed hydrolysis of purine nucleosides have been studied, revealing that the reaction typically proceeds through an A-1 mechanism, involving a pre-equilibrium protonation followed by a unimolecular cleavage of the C-N bond. nih.gov A similar mechanism would be expected for the acid-catalyzed deprotection of the N9-trityl group.

Table 2: Factors Influencing Reaction Mechanisms and Kinetics

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Acid Concentration | Higher concentration increases the rate of trityl deprotection. | Facilitates the initial pre-equilibrium protonation step in an A-1 mechanism. nih.gov |

| Solvent Polarity | Polar, protic solvents can stabilize charged intermediates. | Can influence the rate of SN1-type reactions by stabilizing the departing trityl cation. |

| Steric Hindrance | The bulky trityl group sterically shields the N9 and peri-positions. | May direct electrophilic attack to less hindered sites like N3 or N7. nih.gov |

| Nucleophile Strength | Stronger nucleophiles are required to displace groups at C6. | Governs the feasibility and rate of SNAr reactions. |

| Leaving Group Ability | - | The hydroxylamine group is not a classical leaving group; its transformation would likely involve a more complex mechanism than simple displacement. |

This table provides a qualitative summary of expected influences based on general principles of organic and purine chemistry.

Studies on the racemization of N-(purin-6-yl)-α-amino acids during peptide coupling reactions have provided some mechanistic insights into reactions involving the C6-amino linkage. nih.gov It was found that racemization occurs readily, suggesting the formation of a chirally labile intermediate. While not directly involving a hydroxylamine, this highlights that the exocyclic group at C6 can participate in complex reaction pathways that affect stereochemistry and reactivity. nih.gov The specific kinetics of any transformation involving this compound would be highly dependent on the specific reagents and conditions employed and would require dedicated experimental investigation.

Derivatization Strategies and Analogue Chemistry of N 9 Trityl 9h Purin 6 Yl Hydroxylamine

Modifications at the Hydroxylamine (B1172632) Terminus

The hydroxylamine group at the C6 position is a primary site for chemical modification, possessing two nucleophilic centers: the nitrogen and the oxygen atoms. This dual reactivity allows for selective N- or O-alkylation and acylation, leading to a variety of derivatives with distinct physicochemical properties.

N-Alkylation and Acylation Reactions

The nitrogen atom of the hydroxylamine moiety can be targeted for alkylation and acylation to introduce a wide array of substituents.

N-Alkylation: The N-alkylation of purine (B94841) hydroxylamines can be achieved using various alkylating agents. While direct N-alkylation of N-(9-Trityl-9H-purin-6-yl)hydroxylamine is not extensively documented, analogous reactions on related N-substituted hydroxylamines suggest that this transformation is feasible. For instance, N-alkylation of N-Boc-O-protected hydroxylamines with alkyl halides under SN2 conditions is a known synthetic route. bioserendipity.com A similar strategy could be envisioned for the target compound, potentially requiring optimization of reaction conditions to account for the steric hindrance imposed by the trityl group. The general approach for N-alkylation of related hydroxylamine scaffolds often involves deprotonation with a suitable base followed by reaction with an alkyl halide. nih.gov

N-Acylation: The N-acylation of the hydroxylamine group introduces an amide linkage. This can be accomplished using standard peptide coupling reagents or activated carboxylic acid derivatives. In combinatorial chemistry, polymer-supported N-acylation methods have been developed, utilizing reagents like carbodiimides with additives (e.g., HOBt) or N-acylazoles to facilitate the reaction. scispace.com These methods offer efficient ways to generate libraries of N-acyl derivatives. For example, the synthesis of N-(purin-6-yl)dipeptides has been achieved by coupling N-(purin-6-yl)-(S)-amino acids with amino acid esters using DCC and HOBt. ffi.no A similar approach could be applied to this compound to generate N-acyl derivatives.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Scaffolds This table presents examples of N-alkylation and N-acylation on related purine and hydroxylamine compounds to illustrate potential synthetic strategies for this compound.

| Reaction Type | Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 2,6-Dichloropurine | Morpholine, DMF, K2CO3, followed by alkyl halide | 2-Chloro-9-alkyl-6-morpholino-9H-purine | researchgate.net |

| N-Acylation | N-(purin-6-yl)-(S)-amino acids | Dimethyl (S)-glutamate, DCC, HOBt, DIEA | N-(purin-6-yl)dipeptide | ffi.no |

O-Alkylation and O-Acylation Reactions

The oxygen atom of the hydroxylamine functionality provides another handle for derivatization, leading to O-substituted analogues.

O-Alkylation: The synthesis of O-alkylated hydroxylamines can be achieved through various methods. One common approach involves the reaction of a hydroxylamine with an alkyl halide in the presence of a base. The regioselectivity between N- and O-alkylation can often be controlled by the choice of reactants and reaction conditions. researchgate.net For purine derivatives, the synthesis of N6-methoxy-2-aminopurine has been described, highlighting the feasibility of O-alkylation at the C6 position. nih.gov The presence of the bulky trityl group at N9 in the target compound would likely favor O-alkylation by sterically hindering the approach to the nitrogen atom of the hydroxylamine.

O-Acylation: O-acylation of hydroxylamines and related hydroxyamino acids can be performed chemoselectively under acidic conditions. ffi.nonih.gov The use of acyl halides or carboxylic anhydrides in the presence of a strong acid can direct the acylation to the oxygen atom, yielding the corresponding O-acyl esters. ffi.nonih.gov This method has been successfully applied to a variety of hydroxyamino acids without the need for protecting groups on the amino functionality. ffi.no This strategy could be directly applicable to this compound for the synthesis of O-acyl derivatives.

Table 2: Representative O-Alkylation and O-Acylation Reactions on Analogous Scaffolds This table presents examples of O-alkylation and O-acylation on related purine and hydroxylamine compounds to illustrate potential synthetic strategies for this compound.

| Reaction Type | Starting Material Analogue | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | 2-Phenyl-9-propyl-9H-purin-6(1H)-one | Alkylating agents, varying temperatures | O-alkylated purine | researchgate.net |

| O-Acylation | Hydroxyamino acids | Acyl halides or anhydrides, acidic conditions | O-acyl side-chain esters | ffi.nonih.gov |

Functionalization of the Purine Heterocycle

Beyond the hydroxylamine moiety, the purine ring itself offers opportunities for structural modification, particularly at the C2 and C8 positions. The N9-trityl group plays a crucial role in directing these functionalizations.

C2 and C8 Substitutions on the Purine Core

The C2 and C8 positions of the purine ring are susceptible to electrophilic and nucleophilic attack, allowing for the introduction of a wide range of functional groups.

The direct functionalization of the C8 position of purines can be achieved through various methods, including direct C-H activation. For instance, C8-alkylation of 8-H purines has been accomplished using tetrahydrofuran (B95107) as the alkylating agent catalyzed by CoCl₂. acs.org Another approach involves the lithiation of the C8 position followed by quenching with an electrophile. The N9-trityl group can influence the regioselectivity of such reactions. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or heteroaryl substituents at the C6 and C8 positions, often starting from the corresponding chloro- or bromo-purines. nih.gov The synthesis of 6,8,9-trisubstituted purine analogues has been reported, demonstrating the feasibility of sequential functionalization of the purine core. nih.gov

Synthetic Derivatization toward Purine Nucleoside Analogues

This compound can serve as a precursor for the synthesis of purine nucleoside analogues. The trityl group can be cleaved under acidic conditions to liberate the N9 position, which can then be glycosylated to introduce a sugar moiety.

The synthesis of nucleoside analogues often starts from a suitably protected purine base. For instance, 6-chloropurine (B14466) is a common starting material for the synthesis of a variety of purine nucleoside analogues. nih.govrsc.orgnih.gov The chlorine at the C6 position can be displaced by hydroxylamine to form the N6-hydroxylamino purine scaffold, which can then be glycosylated. The synthesis of 6-hydroxylaminopurine 2'-deoxyriboside has been reported from the corresponding 6-chloropurine deoxynucleoside. cdnsciencepub.comcdnsciencepub.com Microwave-assisted synthesis has been shown to be an efficient method for the C6-functionalization of 6-chloropurine nucleosides with various nucleophiles. rsc.org These methodologies provide a pathway to convert this compound into its corresponding nucleoside and deoxynucleoside analogues.

Design and Synthesis of Chemically Related Purine-Hydroxylamine Conjugates

The combination of a purine scaffold with a hydroxylamine or hydroxamic acid moiety has led to the design and synthesis of novel compounds with potential biological activities. nih.govrsc.org These conjugates often aim to mimic natural nucleosides or act as inhibitors of specific enzymes.

The synthesis of purine hydroxamic acid derivatives has been explored as a strategy to develop histone deacetylase (HDAC) inhibitors. nih.govrsc.org These compounds typically feature a purine core, a linker, and a hydroxamic acid group that chelates the zinc ion in the active site of HDACs. The synthesis of these molecules often involves the coupling of a purine-containing carboxylic acid with hydroxylamine. nih.govacs.org

Furthermore, N-(purin-6-yl)amino acid conjugates have been synthesized by reacting 6-chloropurine with amino acids. ffi.nonih.gov These studies provide a blueprint for the synthesis of conjugates where the hydroxylamine nitrogen of the target compound could be linked to various molecular fragments. The design of such conjugates is often guided by the structure of known biologically active purine derivatives and the desire to explore new chemical space. nih.govnih.gov

Investigation of Stereochemical Aspects in Derivative Synthesis

The introduction of chiral centers during the derivatization of this compound is a critical consideration, as the resulting stereoisomers can exhibit distinct biological activities and physicochemical properties. The stereochemical outcome of synthetic transformations is influenced by the reaction mechanism, the nature of the reactants, and the presence of chiral auxiliaries or catalysts. Research into analogous N6-substituted purine derivatives provides significant insights into potential stereochemical challenges and strategies, such as racemization and diastereoselective synthesis.

A notable challenge in the synthesis of chiral N6-purine derivatives is the potential for racemization at stereogenic centers adjacent to the purine ring. For instance, in the synthesis of N-(purin-6-yl)dipeptides, the coupling of N-(purin-6-yl)-(S)-amino acids with another amino acid ester has been observed to result in significant racemization. nih.gov This process leads to the formation of a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.

One study investigated the coupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate. nih.gov The reaction, conducted in the presence of standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), resulted in a mixture of (S,S)- and (R,S)-diastereomers in a 6:4 ratio. nih.gov This indicates a substantial loss of stereochemical integrity at the chiral center of the N-(purin-6-yl)-α-amino acid during the reaction. Further investigation into the mechanism of this racemization revealed that the imidazole (B134444) portion of the purine ring does not play a crucial role. This was demonstrated by synthesizing N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine, which also underwent racemization upon coupling, yielding diastereomeric mixtures. nih.gov

To circumvent the issue of racemization, an alternative synthetic approach involves the nucleophilic substitution of a leaving group on the purine ring with a pre-synthesized chiral nucleophile. For example, individual (S,S)-diastereomers of N-(purin-6-yl)dipeptides were successfully obtained by reacting 6-chloropurine with the desired dipeptide. nih.gov This method avoids the activation of the amino acid carboxyl group in the presence of the purine ring, thus preserving the stereochemical integrity of the chiral centers. The enantiomeric purity of the final products in such syntheses is typically confirmed using chiral High-Performance Liquid Chromatography (HPLC). nih.gov

The resolution of racemic mixtures is another key strategy for obtaining enantiomerically pure N6-substituted purine derivatives. Chiral HPLC has been effectively employed for the separation of enantiomers of carbocyclic analogues of purine nucleosides. tandfonline.com In one example, the racemic mixture of trans-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]purine was resolved using a chiral column. tandfonline.com The absolute configuration of the separated enantiomers was then determined by derivatizing them with a chiral agent, such as (R)- and (S)-methoxyphenylacetic acid (MPA), and analyzing the resulting diastereomeric esters by Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.com This technique allows for the unequivocal assignment of the absolute configuration of each enantiomer.

The synthesis of chiral N6-benzyladenine derivatives has also been explored, where optically active amines are reacted with 6-chloropurines. nih.gov This approach directly introduces a chiral center at the N6-position, and the stereochemical outcome is dependent on the chirality of the starting amine.

The biological evaluation of chiral N6-substituted purine analogues has demonstrated that the stereochemistry often has a profound impact on their activity. For instance, studies on 6-substituted purinyl alkoxycarbonyl amino acids revealed that their immunostimulatory activity was dependent on the stereochemistry of the amino acid component. nih.gov Similarly, chiral N6-benzyladenine derivatives have been shown to exhibit enantiomer-specific cytokinin or anticytokinin activities. nih.gov These findings underscore the importance of controlling stereochemistry in the design and synthesis of new derivatives of this compound.

Research Findings on Stereochemical Outcomes in the Synthesis of N6-Purine Analogues

The following table summarizes the observed diastereomeric ratios in the synthesis of N-(purin-6-yl)dipeptide analogues, highlighting the issue of racemization.

| N-(Purin-6-yl)-α-amino Acid Reactant | Coupling Partner | Coupling Conditions | Product | Observed Diastereomeric Ratio ((S,S):(R,S)) | Reference |

|---|---|---|---|---|---|

| N-(purin-6-yl)-(S)-alanine | Dimethyl (S)-glutamate | DCC, HOBt, DIEA | N-(N-(purin-6-yl)-(S/R)-alanyl)-(S)-glutamic acid dimethyl ester | 6:4 | nih.gov |

| N-(purin-6-yl)-(S)-phenylalanine | Dimethyl (S)-glutamate | DCC, HOBt, DIEA | N-(N-(purin-6-yl)-(S/R)-phenylalanyl)-(S)-glutamic acid dimethyl ester | 6:4 | nih.gov |

| N-(9-benzylpurin-6-yl)-(S)-alanine | Dimethyl (S)-glutamate | DCC, HOBt, DIEA | N-(N-(9-benzylpurin-6-yl)-(S/R)-alanyl)-(S)-glutamic acid dimethyl ester | 6:4 | nih.gov |

| N-(7-deazapurin-6-yl)-(S)-alanine | Dimethyl (S)-glutamate | DCC, HOBt, DIEA | N-(N-(7-deazapurin-6-yl)-(S/R)-alanyl)-(S)-glutamic acid dimethyl ester | 6:4 | nih.gov |

The following table outlines methods for the chiral resolution and determination of absolute configuration for purine analogues.

| Racemic Compound | Resolution Method | Method for Determining Absolute Configuration | Reference |

|---|---|---|---|

| trans-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]purine | Chiral HPLC | NMR analysis of (R)- and (S)-methoxyphenylacetate (MPA) diastereomeric esters | tandfonline.com |

Role of N 9 Trityl 9h Purin 6 Yl Hydroxylamine As a Key Synthetic Intermediate

Precursor in the Synthesis of Modified Purine (B94841) Nucleoside Analogues

The modification of purine nucleosides is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer agents. N-(9-Trityl-9H-purin-6-yl)hydroxylamine serves as a valuable precursor for the synthesis of a variety of N6-substituted adenosine (B11128) analogues. The trityl group at the N9 position provides crucial protection, directing glycosylation reactions to the desired nitrogen atom of the purine ring, a common challenge in nucleoside synthesis.

The hydroxylamine (B1172632) moiety at the C6 position is a versatile functional handle that can be readily alkylated or arylated to introduce a wide range of substituents. This allows for the systematic modification of the purine base to explore structure-activity relationships (SAR) and develop novel therapeutic agents. For instance, the synthesis of N6-alkoxyadenosine derivatives, which exhibit interesting biological activities, can be envisioned to start from the alkylation of this compound, followed by deprotection and glycosylation.

The general synthetic strategy involves the reaction of the hydroxylamine with various electrophiles, such as alkyl halides or arylboronic acids, under appropriate reaction conditions. Subsequent removal of the trityl group, typically under acidic conditions, followed by the coupling with a protected ribose or deoxyribose sugar derivative, yields the target-modified nucleoside analogues. This approach offers a convergent and flexible route to a diverse library of purine derivatives. The synthesis of purine conjugates with natural amino acids is a promising direction in the search for new therapeutic agents. nih.gov

Table 1: Examples of Modified Purine Nucleoside Analogues Potentially Synthesized from this compound

| Target Compound | Type of Modification | Potential Biological Activity |

| N6-Methoxyadenosine | Alkoxy substitution | Antiviral, Anticancer |

| N6-Benzyloxyadenosine | Alkoxy substitution | Cytostatic |

| N6-Cyclopentyladenosine | Alkyl substitution | A1 Adenosine Receptor Agonist |

| N6-(2-Hydroxyethyl)adenosine | Substituted alkyl | Antiviral |

Application in Chemical Ligation Techniques (e.g., α-Ketoacid-Hydroxylamine Ligation)

Chemical ligation techniques are powerful tools for the construction of large peptides and proteins from smaller, unprotected peptide fragments. The α-ketoacid-hydroxylamine (KAHA) ligation is a notable example, involving the reaction of a C-terminal α-ketoacid with an N-terminal hydroxylamine to form a native amide bond. This reaction proceeds under mild, aqueous conditions and is highly chemoselective.

While the use of this compound in KAHA ligation has not been explicitly reported in the literature, its structural features suggest a potential application in this area. The hydroxylamine functionality is the key reactive group in this ligation. By incorporating this purine-based hydroxylamine into a peptide or other molecular scaffold, it could potentially be used as a ligation partner.

The trityl group would likely need to be removed to unmask the N9 position for incorporation into a larger molecule, or the purine hydroxylamine itself could be used as a standalone ligation component. The development of purine-based hydroxylamines for KAHA ligation could open up new avenues for the synthesis of modified peptides and proteins containing a purine moiety at the ligation site, which could have interesting biological or biophysical properties. Native chemical ligation (NCL) is a highly efficient method for the chemoselective linking of unprotected peptide and protein segments to create proteins. scispace.com

Table 2: Key Features of α-Ketoacid-Hydroxylamine (KAHA) Ligation

| Feature | Description |

| Reactants | C-terminal α-ketoacid and N-terminal hydroxylamine |

| Product | Native amide bond |

| Conditions | Mild, aqueous, neutral pH |

| Selectivity | Highly chemoselective |

| Advantages | No protecting groups required for side chains |

Scaffold for the Construction of Complex Heterocyclic Systems

The purine ring system is a privileged scaffold in medicinal chemistry, and the development of methods to construct more complex heterocyclic systems based on this core is of significant interest. This compound, with its reactive hydroxylamine functionality, can serve as a versatile starting material for the synthesis of fused and spirocyclic purine derivatives.

The hydroxylamine group can participate in a variety of cyclization reactions. For example, reaction with 1,3-dielectrophiles could lead to the formation of novel five- or six-membered heterocyclic rings fused to the pyrimidine (B1678525) portion of the purine core. Intramolecular cyclization reactions of appropriately substituted derivatives of this compound could also be a viable strategy for the construction of novel polycyclic systems.

The trityl group plays a critical role in these synthetic endeavors by preventing unwanted side reactions at the N9 position and improving the solubility of the starting material in organic solvents. The ability to use this compound as a scaffold opens up possibilities for the discovery of new chemical entities with unique three-dimensional structures and potentially novel biological activities. The synthesis of purines and related molecules can be achieved through the cyclization reactions of heterocyclic enamines. nih.gov

Contribution to Methodological Advances in Organic Synthesis

The unique reactivity of this compound has the potential to contribute to methodological advances in organic synthesis. The development of novel reactions and synthetic strategies centered around this compound could provide new tools for the construction of complex molecules.

For example, the hydroxylamine moiety can act as a nucleophile, an electrophile (after activation), or a radical precursor, depending on the reaction conditions. The exploration of its reactivity in transition-metal-catalyzed cross-coupling reactions could lead to the development of new methods for the C-N bond formation. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, could provide rapid access to diverse libraries of purine derivatives.

The strategic placement of the trityl group also offers opportunities for the development of novel protecting group strategies. The selective removal of the trityl group in the presence of other acid-labile protecting groups, or its use as a temporary protecting group in multi-step synthetic sequences, could enhance the efficiency and elegance of synthetic routes to complex target molecules. The development of new synthetic methods and their application to the synthesis of useful compounds is a continuous endeavor in organic chemistry. nih.gov

Structural Elucidation and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of N-(9-Trityl-9H-purin-6-yl)hydroxylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the purine (B94841) ring, the trityl group's aromatic protons, and the hydroxylamine (B1172632) moiety. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, and those within the purine core).

At present, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited. Researchers would typically acquire these spectra in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and report the chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and can provide insights into its structural fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI): This hyphenated technique is particularly useful for the analysis of relatively polar and thermally labile molecules like this compound. In a typical LC-MS (ESI) experiment, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides a highly accurate determination of the compound's molecular weight. For this compound (C₂₄H₂₁N₅O), the expected monoisotopic mass is approximately 395.17 g/mol , and therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 396.18.

Detailed fragmentation patterns, which can further confirm the structure, can be obtained through tandem mass spectrometry (MS/MS) experiments. However, specific LC-MS (ESI) m/z data for this compound is not widely reported in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to:

N-H and O-H stretching: These would likely appear as broad bands in the region of 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the trityl and purine rings would be observed around 3000-3100 cm⁻¹, while any aliphatic C-H stretches would be slightly lower.

C=N and C=C stretching: These vibrations from the purine ring system and aromatic rings of the trityl group would typically appear in the 1400-1650 cm⁻¹ region.

C-N stretching: These would be found in the fingerprint region, typically between 1000-1350 cm⁻¹.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds and intermediates. For this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

While general HPLC methods for purine derivatives and for the detection of hydroxylamine impurities exist, specific HPLC conditions and chromatograms for this compound are not widely documented.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds, and assessing purity. For this compound, a TLC analysis would involve spotting the compound on a silica (B1680970) gel plate (a polar stationary phase) and developing it in a suitable solvent system (the mobile phase), typically a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. Visualization of the spot can be achieved under UV light, as the purine ring is UV-active.

Specific TLC solvent systems and Rf values for this compound are determined empirically during its synthesis and purification, and this data is not consistently reported in publicly accessible sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. For a compound like this compound, obtaining single crystals suitable for X-ray diffraction would be the first step. The analysis of the diffraction pattern would provide detailed information about the molecule's three-dimensional structure.

Although specific crystallographic data for the title compound is not found, studies on similar purine derivatives provide insight into the expected structural features. For instance, the crystal structure of N-Benzyl-9-isopropyl-9H-purin-6-amine, another substituted purine, was determined to be in the monoclinic crystal system with a P2/c space group. nih.gov Such analyses reveal crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are vital for understanding the compound's behavior in the solid state. For many purine derivatives, X-ray crystallography has been a key technique in confirming their molecular conformation. nih.gov

A hypothetical data table for this compound, based on what would be expected from an X-ray crystallography experiment, is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 10.8 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2115 |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallography experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The analysis involves combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂).

The theoretical elemental composition can be calculated from the molecular formula (C₂₄H₁₉N₅O). The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the compound's purity and elemental makeup. For other purine derivatives, such as 9-phenyl-9H-purin-6-amines, elemental analysis has been successfully used to confirm their composition. researchgate.net

Below is a data table comparing the calculated theoretical elemental composition of this compound with hypothetical experimental results.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 73.64 | 73.60 |

| Hydrogen (H) | 4.89 | 4.92 |

| Nitrogen (N) | 17.89 | 17.85 |

| Oxygen (O) | 4.09 | 4.13 |

Note: The experimental values in this table are hypothetical and represent a typical result for a pure sample.

Advanced Research Perspectives and Future Directions

Novel Synthetic Approaches and Catalyst Development

The synthesis of N-(9-Trityl-9H-purin-6-yl)hydroxylamine and its analogs is predicated on efficient methods for constructing the substituted purine (B94841) core. Future research is focused on developing more efficient, selective, and sustainable synthetic routes.

Synthetic Strategies: A primary route to 6-substituted purines involves the nucleophilic substitution of a leaving group, typically a halogen, at the C6 position of the purine ring. nih.govredalyc.org The synthesis of the target compound would likely start from 6-chloropurine (B14466). The introduction of the bulky trityl (triphenylmethyl) group at the N9 position is a critical step, often achieved through alkylation of the purine anion. tandfonline.com The regioselectivity of this alkylation can be a challenge, as mixtures of N9 and N7 isomers are common. ub.edu However, the steric bulk of the trityl group can favor N9 substitution. acs.org The final step would be the substitution of the 6-chloro group with hydroxylamine (B1172632). A post-oligomerization approach, where 6-chloropurine-containing DNA was reacted with an amino-alcohol, demonstrates the feasibility of substituting the 6-chloro group with amine derivatives. nih.gov

Catalyst Development: Modern catalysis offers powerful tools for improving the synthesis of purine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. mit.edu Research into new catalyst systems is a key area of development.

Palladium Catalysis: The coupling of hydroxylamines with aryl halides can be efficiently catalyzed by palladium complexes. acs.org Ligands like BippyPhos have been shown to be effective for the N-arylation of hydroxylamines with aryl bromides, chlorides, and iodides. acs.org Similarly, DPEphos in conjunction with palladium acetate (B1210297) is a highly active catalyst for coupling anilines with aryl bromides. mit.edu These systems could be adapted for the synthesis of this compound from 6-chloropurine and hydroxylamine. Palladium-catalyzed tandem reactions that form multiple bonds in a single pot offer a promising avenue for increasing molecular complexity rapidly. acs.org

Lewis Acid Catalysis: Lewis acids like tin(IV) chloride (SnCl₄) are used to catalyze the N-alkylation of purines, particularly for introducing bulky tert-alkyl groups. acs.orgnih.gov While often used for N7-alkylation, the conditions can be optimized to favor the N9 isomer. nih.gov Further investigation into Lewis acid catalysis could lead to more regioselective methods for the N9-tritylation step.

Below is a table summarizing potential catalytic systems for the synthesis of this compound.

| Catalytic System | Reaction Step | Potential Advantages | Reference for Analogy |

|---|---|---|---|

| Pd₂(dba)₃ / BippyPhos | C6-Hydroxylamine Coupling | Effective for N-arylation of hydroxylamines with aryl halides. | acs.org |

| Pd(OAc)₂ / DPEphos | C6-Hydroxylamine Coupling | Highly active for coupling anilines with aryl bromides. | mit.edu |

| SnCl₄ | N9-Tritylation | Catalyzes N-alkylation with bulky groups, regioselectivity can be tuned. | acs.orgnih.gov |

| Tetrabutylammonium Fluoride (TBAF) | N9-Alkylation | Can accelerate N-alkylation reactions and improve yields. | ub.edu |

Exploration of Unconventional Reaction Pathways

Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways could provide novel and more efficient access to this compound and its derivatives.

Tandem and Cascade Reactions: Designing one-pot syntheses that combine multiple steps, such as N9-tritylation and C6-amination, can significantly improve efficiency. Palladium-catalyzed tandem processes have been developed for the synthesis of N-aryl isoxazolidines from O-homoallylhydroxylamines, demonstrating the potential for sequential bond formation. acs.org

C-H Activation: Direct C-H activation is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. Palladium-catalyzed C-H alkylation of anilides with epoxides has been achieved, suggesting that direct C-H functionalization of the purine core could be a future direction, potentially offering new routes to substitution. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields and regioselectivity in purine chemistry. ub.edu For the alkylation of purines, microwave heating has been shown to provide better results than conventional heating, often leading to cleaner reactions and higher selectivity for the N9 isomer. ub.edu Applying this technology to the synthesis of this compound could offer significant advantages.

Computational Chemistry and Molecular Modeling for Reactivity Prediction

Computational tools are indispensable for predicting the reactivity and properties of molecules, guiding synthetic efforts, and designing new derivatives.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure of this compound. nih.gov By calculating properties like the molecular electrostatic potential (MESP), researchers can identify the regions most susceptible to electrophilic and nucleophilic attack, thereby predicting the molecule's reactivity. acs.org Furthermore, DFT can be used to calculate bond dissociation energies, offering insights into the stability of different parts of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For purine derivatives, 2D and 3D-QSAR models have been successfully developed to predict their activity as enzyme inhibitors. tandfonline.commdpi.comnih.gov For this compound and its analogs, QSAR could be used to predict properties like binding affinity to a target protein or reaction rates, based on calculated molecular descriptors.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. tpcj.orgresearchgate.net For purine analogs, molecular docking has been extensively used to study their interactions with protein kinases and other targets. nih.govrsc.orgrsc.org Docking studies on this compound derivatives could help in designing molecules with high affinity and selectivity for a specific biological target.

The table below outlines the application of these computational methods.

| Computational Method | Application for this compound | Predicted Outcomes | Reference for Analogy |

|---|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and geometry. | Reactive sites (MESP), bond stabilities (BDE), thermodynamic properties. | nih.govacs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with reactivity or biological activity. | Predictive models for designing compounds with desired properties. | tandfonline.commdpi.comnih.gov |

| Molecular Docking | Simulate binding to a biological target. | Binding affinity, orientation, and key intermolecular interactions. | nih.govrsc.org |

Development of High-Throughput Synthesis Methodologies

To explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methods are essential. wikipedia.org

Solid-Phase Synthesis: This technique is a cornerstone of combinatorial chemistry, allowing for the synthesis of large libraries of compounds on a solid support. nih.govfrontiersin.org Purine-rich peptide nucleic acids (PNAs) have been successfully synthesized on solid phase. nih.govfrontiersin.org The this compound scaffold is well-suited for solid-phase synthesis, where the trityl group can also serve as an anchor to the resin or as a protecting group. This would enable the rapid generation of derivatives by varying substituents at different positions.

Parallel Synthesis: In parallel synthesis, reactions are carried out in arrays of separate reaction vessels, such as 96-well plates. acs.org This methodology has been used to create a 216-member library of 2,6,8,9-tetrasubstituted purines. acs.org A similar approach could be used to generate a library based on the this compound core, allowing for systematic exploration of structure-activity relationships.

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS platforms can be used to rapidly screen them for desired properties, such as binding to a target protein or inhibition of an enzyme. nih.gov HTS has been used to identify inhibitors of the purine salvage pathway in parasites, demonstrating its utility in discovering new bioactive purine derivatives. nih.gov

A potential workflow for high-throughput synthesis is outlined below.

| Step | Methodology | Objective | Reference for Analogy |

|---|---|---|---|

| 1. Scaffold Attachment | Attach a 6-chloropurine derivative to a solid support. | Prepare for solid-phase synthesis. | nih.govfrontiersin.org |

| 2. Parallel Derivatization | Use robotic liquid handlers to add diverse building blocks to different wells. | Introduce variability at C2, C6, and C8 positions. | acs.org |

| 3. Cleavage | Cleave the synthesized compounds from the solid support. | Obtain a library of purified compounds. | nih.govfrontiersin.org |

| 4. Screening | Use HTS assays to evaluate the library for biological activity. | Identify lead compounds for further development. | nih.govnih.gov |

Strategic Design for Tunable Chemical Properties and Reactivity

The rational design of molecules with specific properties is the ultimate goal of these advanced research perspectives. The this compound scaffold offers multiple points for modification to fine-tune its chemical and biological characteristics.

The N9-Trityl Group: The trityl group is not just a protecting group; its large size provides significant steric bulk that can influence the molecule's conformation and interactions with its environment. It can shield the N7 position from alkylating agents, enhancing the regioselectivity of certain reactions. acs.org The facile cleavage of the trityl group under acidic conditions also provides a strategic entry point for further derivatization at the N9 position.

The C6-Hydroxylamine Moiety: The hydroxylamine group at the C6 position is a versatile functional group. It can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition. It can also be further functionalized, for example, by alkylation or acylation of the oxygen or nitrogen atoms, to modulate the electronic properties and steric profile of the molecule.

Substitution at C2 and C8: The C2 and C8 positions of the purine ring are key sites for modification to tune the properties of the molecule. mdpi.com Introducing different functional groups at these positions can alter the molecule's shape, polarity, and electronic distribution. 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties at these positions are critical for cytotoxicity. mdpi.comnih.gov A systematic exploration of substituents at C2 and C8 of the this compound scaffold would be a powerful strategy for developing compounds with tailored reactivity and biological activity.

The following table summarizes strategic points of modification on the scaffold.

| Modification Site | Type of Modification | Potential Impact on Properties | Reference for Analogy |

|---|---|---|---|

| N9-Position | Replacement of the trityl group with other alkyl or aryl groups. | Modulation of steric bulk, solubility, and metabolic stability. | tandfonline.comacs.org |

| C6-Hydroxylamine | Alkylation, acylation, or other functionalization of the N or O atoms. | Alteration of hydrogen bonding capacity, electronic properties, and reactivity. | nih.gov |

| C2-Position | Introduction of various functional groups (e.g., amines, halogens, alkyls). | Fine-tuning of electronic properties and steric interactions with target proteins. | mdpi.comnih.gov |

| C8-Position | Introduction of various functional groups. | Modulation of molecular shape and potential for additional vector interactions. | acs.org |

Q & A

Q. What synthetic strategies are recommended for preparing N-(9-Trityl-9H-purin-6-yl)hydroxylamine, and how can purification challenges be addressed?

- Methodological Answer : Synthesis typically involves protecting the purine scaffold with a trityl group to enhance solubility and prevent undesired side reactions. The hydroxylamine moiety can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Purification challenges, such as removing unreacted hydroxylamine or trityl-protecting byproducts, require gradient elution using reverse-phase chromatography (C18 columns) with acetonitrile/water mixtures. Monitoring by thin-layer chromatography (TLC) or LC-MS ensures intermediate purity .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C and 37°C, sampling at intervals (0, 24, 48, 72 hrs). Quantify degradation via HPLC-UV with a phenyl-hexyl column to resolve hydroxylamine and nitroso derivatives.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store lyophilized samples at -20°C under argon to minimize oxidation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?